1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid

TRPA1 Antagonism Pain Therapeutics Ion Channel Modulation

Procure the specific oxolan-2-yl regioisomer of 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid (CAS 2137817-30-0) for TRPA1 antagonist synthesis per US 9,212,130 B2. This scaffold uniquely combines a cyclobutane ring (angle strain, defined dihedral geometry) with a tetrahydrofuran ether (hydrogen-bond acceptor) to provide a defined oxygen vector for ligand-protein interactions. Spatial geometry is critical: the oxolan-2-yl substitution places the ether oxygen proximal to the carboxylic acid, enabling intramolecular hydrogen bonding and metal chelation distinct from the oxolan-3-yl regioisomer or unsubstituted cyclobutanecarboxylic acid. Generic substitutions compromise 3D shape and electronic complementarity, parameters non-negotiable in structure-based drug design. Ideal for fragment-based libraries and sterically demanding amide coupling protocol development.

Molecular Formula C9H14O3
Molecular Weight 170.208
CAS No. 2137817-30-0
Cat. No. B2874536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid
CAS2137817-30-0
Molecular FormulaC9H14O3
Molecular Weight170.208
Structural Identifiers
SMILESC1CC(OC1)C2(CCC2)C(=O)O
InChIInChI=1S/C9H14O3/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h7H,1-6H2,(H,10,11)
InChIKeyLYIGLFGQVNFASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid (CAS 2137817-30-0): Structural and Physicochemical Profile for Research Procurement


1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid (CAS 2137817-30-0) is a conformationally constrained, non-planar carboxylic acid building block characterized by a cyclobutane ring bearing an oxolan-2-yl (tetrahydrofuran-2-yl) substituent at the 1-position. With a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.21 g/mol , this compound combines the angle strain and defined dihedral geometry of a four-membered carbocycle with the hydrogen-bond-accepting capacity of a cyclic ether. This dual structural motif renders it a candidate scaffold in medicinal chemistry programs where spatial control of pharmacophore orientation is critical, as exemplified by its incorporation into heterocyclic derivatives claimed as TRPA1 antagonists in US Patent 9,212,130 B2 [1]. The predicted boiling point of 304.0±35.0 °C provides a baseline for handling and purification considerations .

Procurement Rationale for 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid: Why Structural Analogs Are Not Interchangeable


Procurement decisions based solely on functional group or formula equivalence risk experimental failure when structural nuance dictates molecular recognition. In the context of 1-(oxolan-2-yl)cyclobutane-1-carboxylic acid, the substitution position of the tetrahydrofuran moiety on the cyclobutane core is not arbitrary. The oxolan-2-yl regioisomer exhibits a distinct spatial vector and electronic environment compared to the oxolan-3-yl regioisomer (CAS 1505347-67-0) , with the 2-substituted variant presenting the ether oxygen in closer proximity to the carboxylic acid, thereby influencing intramolecular hydrogen bonding and metal chelation geometry. Furthermore, the absence of the tetrahydrofuran ring altogether, as in unsubstituted cyclobutanecarboxylic acid (CAS 3721-95-7) [1], eliminates the oxygen heteroatom required for key ligand-protein interactions observed in patent literature [2]. Generic substitution therefore compromises both three-dimensional shape and electronic complementarity, parameters that are non-negotiable in structure-based drug design and synthetic methodology development.

Quantitative Evidence for Differentiated Selection of 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid (CAS 2137817-30-0)


TRPA1 Antagonist Scaffold: Class-Level Activity Inference from Patent-Disclosed Analog

The target compound serves as a carboxylic acid intermediate for the synthesis of heterocyclic derivatives claimed in US Patent 9,212,130 B2. Within this patent, Example 102—a structurally related cyclobutane-tetrahydrofuran-containing molecule—was evaluated for TRPA1 (Transient Receptor Potential Ankyrin 1) antagonism and demonstrated an IC₅₀ of 0.32 μM [1]. While this value does not derive from the free acid form of CAS 2137817-30-0, it provides class-level inference that the oxolan-2-yl-cyclobutane scaffold can be elaborated into bioactive TRPA1 ligands. Procurement of the free acid is a necessary step for accessing this chemotype series.

TRPA1 Antagonism Pain Therapeutics Ion Channel Modulation

Physicochemical Differentiation: Predicted Boiling Point vs. Unsubstituted Cyclobutanecarboxylic Acid

The predicted boiling point of 1-(oxolan-2-yl)cyclobutane-1-carboxylic acid is 304.0±35.0 °C , a value substantially higher than the experimentally measured boiling point of unsubstituted cyclobutanecarboxylic acid at 195 °C . This 109 °C increase reflects the added molecular weight and the presence of the polar tetrahydrofuran ring. For synthetic chemists, this difference mandates distinct workup and purification strategies; rotary evaporation parameters and distillation cut points optimized for the simpler cyclobutanecarboxylic acid cannot be directly applied to the target compound.

Purification Protocol Design Thermal Stability Physical Property Comparison

Regioisomeric Differentiation: Oxolan-2-yl vs. Oxolan-3-yl Substitution Geometry

The target compound (CAS 2137817-30-0) bears the tetrahydrofuran ring attached at the oxolan-2-yl position, placing the ring oxygen at the alpha carbon relative to the cyclobutane junction. In contrast, the regioisomer 1-(tetrahydrofuran-3-yl)cyclobutane-1-carboxylic acid (CAS 1505347-67-0) features attachment at the oxolan-3-yl position, with the oxygen beta to the junction . This positional isomerism yields divergent spatial vectors for the ether oxygen—a critical hydrogen bond acceptor—and distinct electronic induction effects at the carboxylic acid site. In a structure-activity relationship (SAR) program, these two regioisomers cannot be substituted without altering the three-dimensional pharmacophore and potentially abolishing target binding.

Scaffold Geometry Medicinal Chemistry SAR Conformational Analysis

Recommended Application Scenarios for 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid Based on Differentiated Evidence


TRPA1 Antagonist Lead Optimization Programs

This compound is optimally procured as a key intermediate for synthesizing analogs within the TRPA1 antagonist series disclosed in US 9,212,130 B2. The patent provides a validated synthetic route and demonstrates that elaborated derivatives of this scaffold achieve IC₅₀ values as low as 0.32 μM in calcium flux assays [1]. Researchers engaged in pain and inflammation target discovery should prioritize this specific oxolan-2-yl regioisomer to maintain fidelity to the patent SAR.

Conformationally Constrained Fragment Library Construction

The combination of a cyclobutane ring (introducing angle strain and non-planarity) with a tetrahydrofuran ether (introducing polarity and hydrogen-bond-accepting capacity) makes this compound suitable for inclusion in fragment-based drug discovery (FBDD) libraries. Unlike the simpler cyclobutanecarboxylic acid, which lacks heteroatom functionality, this building block offers both sp³-rich character and a defined oxygen vector for ligand-protein interaction mapping [2].

Synthetic Methodology Development Involving Sterically Hindered Carboxylic Acids

Given its predicted boiling point of 304.0±35.0 °C and the steric bulk imposed by the geminal cyclobutane-tetrahydrofuran junction, this compound serves as a test substrate for developing robust amide coupling, esterification, or decarboxylative functionalization protocols. Procurement is recommended when validating new catalytic methods that require a sterically demanding, heteroatom-containing carboxylic acid.

Quote Request

Request a Quote for 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.